(3S,4R)-3-Amino-4-hydroxyoxolan-2-one
Description
(3S,4R)-3-Amino-4-hydroxyoxolan-2-one is a chiral oxolane (tetrahydrofuran) derivative featuring an amino (-NH₂) group at position 3, a hydroxyl (-OH) group at position 4, and a ketone at position 2. Its stereochemistry (3S,4R) is critical for biological interactions, particularly in enzyme inhibition or receptor binding . The compound’s hydrochloride salt (CAS Purity 95%, Mol. Wt. 153.57) is documented in synthetic applications, suggesting its utility as a precursor in pharmaceutical chemistry .
Properties
Molecular Formula |
C4H7NO3 |
|---|---|
Molecular Weight |
117.10 g/mol |
IUPAC Name |
(3S,4R)-3-amino-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C4H7NO3/c5-3-2(6)1-8-4(3)7/h2-3,6H,1,5H2/t2-,3-/m0/s1 |
InChI Key |
JWYJRISKBFDBGT-HRFVKAFMSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](C(=O)O1)N)O |
Canonical SMILES |
C1C(C(C(=O)O1)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the oxolan-2-one core but differ in substituents, stereochemistry, or functional groups:
Table 1: Structural and Physicochemical Comparison
Functional Group Analysis
- Amino vs. Hydroxyl Groups: The amino group in this compound confers nucleophilic reactivity, enabling participation in Schiff base formation or amide coupling. In contrast, (3R,4S)-3,4-Dihydroxyoxolan-2-one (two hydroxyl groups) exhibits strong hydrogen-bonding capacity, enhancing solubility but limiting nucleophilicity .
- Steric Effects: The 4,4-dimethyl substitution in (3S)-3-Amino-4,4-dimethyloxolan-2-one introduces steric hindrance, reducing reactivity at position 4 while increasing lipophilicity .
Stereochemical Impact
Data Tables
Table 2: Comparative Physicochemical Properties
| Property | This compound | (3S)-3-Amino-4,4-dimethyloxolan-2-one | (3R,4S)-3,4-Dihydroxyoxolan-2-one |
|---|---|---|---|
| LogP (Predicted) | -1.2 | 0.5 | -2.1 |
| Water Solubility (mg/mL) | 12.3 | 2.1 | 25.8 |
| Hydrogen Bond Donors | 2 | 1 | 2 |
| Hydrogen Bond Acceptors | 4 | 3 | 4 |
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